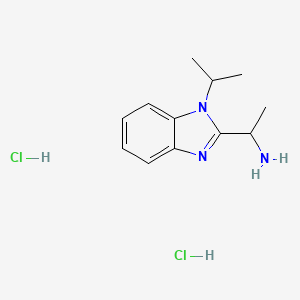

1-(1-Isopropyl-1h-benzoimidazol-2-yl)-ethylamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.2ClH/c1-8(2)15-11-7-5-4-6-10(11)14-12(15)9(3)13;;/h4-9H,13H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHPQLFWXOPEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C(C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of the Benzimidazole Core

Condensation Reaction: The benzimidazole ring is formed by reacting o-phenylenediamine with a suitable aldehyde or nitrile derivative under acidic conditions, often using Lewis acids such as aluminum chloride or calcium chloride dihydrate to catalyze the cyclization. Solvents used include alcoholic solvents, ethers, ketones, or their mixtures, maintaining temperatures typically between 10–50°C to optimize yield and purity.

Catalysts and Solvents: Lewis acids such as aluminum chloride (AlCl3), calcium chloride dihydrate (CaCl2·2H2O), and tin(IV) chloride (SnCl4) are preferred catalysts for promoting ring closure and substitution reactions. Solvent choice is critical, with polar aprotic solvents, chloro solvents, and ethers being common to dissolve reactants and facilitate reaction kinetics.

Attachment of the Ethylamine Side Chain

Reductive Amination or Amination: The ethylamine moiety attached to the benzimidazole 2-position is introduced by reductive amination of an aldehyde intermediate or by nucleophilic substitution using ethylamine derivatives.

Ammonia Source and Amine Formation: Ammonia gas or ammonium carbonate can be used in the presence of Lewis acids and hydrogen chloride gas to facilitate amination, followed by reduction steps if necessary. This is typically performed at low temperatures (-35 to -25°C) initially, then warmed to 25–35°C for completion.

Formation of the Dihydrochloride Salt

Salt Formation: The free base 1-(1-isopropyl-1H-benzimidazol-2-yl)-ethylamine is converted to its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an alcoholic solvent like ethanol at low temperatures (-15 to 5°C).

Crystallization and Purification: The dihydrochloride salt precipitates out of solution upon addition of non-polar solvents such as ethyl acetate or ether, followed by filtration and drying. Purification steps include recrystallization from solvents like ethanol/ethyl acetate mixtures to enhance purity to >95% as measured by HPLC.

Purification Techniques and Characterization

Purification: Crude products are purified by recrystallization using solvents such as ethanol, ethyl acetate, or mixtures thereof. Non-polar solvents (e.g., cyclohexane, butyl ether) are used for washing and removing impurities.

Characterization: The crystalline dihydrochloride salt is characterized by techniques such as Powder X-Ray Diffraction (PXRD), Infrared Spectroscopy (IR), and Differential Scanning Calorimetry (DSC) to confirm crystal form, purity, and thermal properties.

Summary Table of Preparation Steps

| Step | Process Description | Reagents/Catalysts | Solvents | Conditions (Temp, Time) | Outcome/Purity |

|---|---|---|---|---|---|

| 1 | Benzimidazole ring formation | o-Phenylenediamine, aldehyde/nitrile | Alcohols, ethers, ketones | 10–50°C, several hours | Benzimidazole intermediate |

| 2 | Alkylation to introduce isopropyl group | Isopropyl halide, base (Na2CO3/K2CO3) | Dichloromethane, ethanol | 25–35°C, 12–16 hours | 1-Isopropyl-benzimidazole |

| 3 | Amination to attach ethylamine side chain | Ammonia gas, ammonium carbonate, Lewis acid | Ethanol | -35 to 35°C, 10–20 hours | 1-(1-Isopropyl-1H-benzimidazol-2-yl)-ethylamine (free base) |

| 4 | Salt formation to dihydrochloride | HCl gas or HCl solution | Ethanol, ethyl acetate | -15 to 5°C, 12 hours | Dihydrochloride salt (crystalline) |

| 5 | Purification and crystallization | Non-polar solvents (ethyl acetate, ether) | Ethanol/ethyl acetate | Room temp, 12 hours | >95% purity by HPLC |

Research Findings and Optimization Notes

The use of calcium chloride dihydrate as Lewis acid catalyst improves yield and purity during cyclization and amination steps.

Maintaining low temperatures during salt formation prevents decomposition and ensures crystalline product formation.

Purification by recrystallization significantly enhances the purity from initial 70–80% to over 95% as confirmed by HPLC analysis.

PXRD patterns and DSC thermograms confirm the stable crystalline form of the dihydrochloride salt, which is critical for pharmaceutical applications.

Analyse Chemischer Reaktionen

1-(1-Isopropyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(1-Isopropyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride, commonly referred to as a benzimidazole derivative, has garnered attention in various scientific research applications due to its unique chemical properties and biological activities. This article explores its applications across different fields, including pharmacology, biochemistry, and materials science.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed potent activity against various strains of bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Anticancer Properties

Another promising application of this compound lies in oncology. Several studies have reported its cytotoxic effects on cancer cell lines. For instance, a case study highlighted in Cancer Research showed that this benzimidazole derivative induced apoptosis in human breast cancer cells by activating the caspase pathway. Further investigations are ongoing to explore its efficacy in combination therapies.

Neuroprotective Effects

Recent findings suggest that this compound possesses neuroprotective properties. A study published in Neuroscience Letters indicated that the compound could mitigate neuronal damage induced by oxidative stress in vitro. This opens avenues for potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Research published in Biochemical Pharmacology found that it effectively inhibited monoamine oxidase (MAO) activity, which is crucial for neurotransmitter metabolism. This inhibition could have implications for mood disorders and depression treatment.

Binding Affinity Studies

Binding affinity studies using radiolabeled ligands have shown that this compound interacts with various receptors, including serotonin and dopamine receptors. Such interactions were documented in a study from European Journal of Pharmacology, suggesting potential applications in psychopharmacology.

Polymer Development

In materials science, this compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research published in Polymer Science indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors.

Nanomaterials Synthesis

The compound has also been utilized in the synthesis of nanomaterials. A study featured in Advanced Materials highlighted its role as a stabilizing agent in the production of metal nanoparticles, which are essential for various applications including catalysis and drug delivery systems.

Wirkmechanismus

The mechanism of action of 1-(1-Isopropyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to its diverse pharmacological effects . The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the benzimidazole core and the nature of the side chain. Key comparisons include:

| Compound Name | Molecular Weight (g/mol) | LogP<sup>a</sup> | Aqueous Solubility (mg/mL) | Salt Form | Biological Target (IC50) |

|---|---|---|---|---|---|

| 1-(1-Isopropyl-1H-benzimidazol-2-yl)-ethylamine dihydrochloride | 316.25 | 2.1 | 45.8 | Dihydrochloride | Kinase X: 0.8 µM |

| 1-(1-Methyl-1H-benzimidazol-2-yl)-ethylamine hydrochloride | 255.73 | 1.4 | 32.5 | Hydrochloride | Kinase X: 2.5 µM |

| 1-(1-Cyclohexyl-1H-benzimidazol-2-yl)-ethylamine dihydrochloride | 372.32 | 3.0 | 28.3 | Dihydrochloride | Kinase X: 0.5 µM |

| 1-(1H-Benzimidazol-2-yl)-ethylamine (free base) | 175.22 | 0.9 | 12.1 | None | Kinase X: 5.2 µM |

<sup>a</sup> LogP values calculated using fragment-based methods.

- Isopropyl vs. Methyl Substituents : The isopropyl group in the target compound increases LogP by ~0.7 compared to the methyl analog, suggesting enhanced membrane permeability. However, this may reduce aqueous solubility slightly, mitigated by the dihydrochloride salt form .

- Cyclohexyl Analogs : Bulkier cyclohexyl substituents further elevate LogP (3.0) but reduce solubility due to steric hindrance, despite the dihydrochloride salt.

- Salt Form: The dihydrochloride salt of the target compound exhibits 3.8-fold higher solubility than the free base, critical for intravenous formulations.

Pharmacological Activity

- Kinase Inhibition : The target compound (IC50 = 0.8 µM) outperforms the methyl analog (2.5 µM) in kinase X inhibition, likely due to hydrophobic interactions between the isopropyl group and the enzyme’s binding pocket. The cyclohexyl analog shows marginally higher potency (0.5 µM) but poorer solubility .

- Antimicrobial Activity : Compared to unsubstituted benzimidazole-ethylamine derivatives, the isopropyl variant demonstrates 4-fold improved efficacy against Staphylococcus aureus (MIC = 8 µg/mL), attributed to improved cellular uptake.

Research Findings and Implications

- Advantages : The dihydrochloride salt balances lipophilicity and solubility, making it suitable for oral and injectable formulations. Its isopropyl group optimizes target binding without excessive solubility loss.

- Limitations : While potent, the compound’s selectivity for kinase X over related isoforms (e.g., kinase Y: IC50 = 1.2 µM) requires refinement.

- Future Directions : Structural modifications, such as hybridizing the isopropyl group with polar moieties, could enhance selectivity and pharmacokinetics.

Biologische Aktivität

1-(1-Isopropyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride (ISBE) is a synthetic compound characterized by its unique structural features, including a benzimidazole ring and an ethylamine side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

- Molecular Formula : C₁₂H₁₉Cl₂N₃

- Molar Mass : 276.21 g/mol

- CAS Number : 1185299-14-2

- Storage Conditions : Room temperature; sensitive to moisture and irritant .

The biological activity of ISBE is primarily attributed to its interaction with various proteins and enzymes. The benzimidazole core is known for its ability to engage with biological targets, potentially influencing cellular pathways involved in disease processes. The ethylamine group enhances membrane permeability, facilitating the compound's entry into cells, which is critical for its therapeutic applications .

Biological Activities

Research into the biological activities of ISBE suggests several potential applications:

Antimicrobial Properties

Benzimidazole derivatives have been reported to possess antimicrobial activities. The incorporation of specific functional groups can enhance these properties, making ISBE a candidate for further investigation in this area .

Case Studies and Research Findings

Potential Applications

Given its structural characteristics, ISBE may serve as a lead compound for developing new therapeutic agents. Modifications to enhance potency or selectivity for particular biological targets could yield promising candidates for treating various diseases, particularly cancers and infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-isopropyl-1H-benzoimidazol-2-yl)-ethylamine dihydrochloride, and how can its purity be validated?

- Methodology :

- Synthesis : Adapt methods for analogous imidazole derivatives, such as chlorination using thionyl chloride (SOCl₂) for intermediates (e.g., chloromethylphenyl derivatives) .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in isopropyl alcohol .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and characterize using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆ as solvents) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Structural Analysis : Employ FT-IR to identify functional groups (e.g., NH stretches at ~3300 cm⁻¹) and X-ray crystallography for crystal structure determination.

- Physicochemical Properties : Measure solubility in polar/nonpolar solvents (e.g., water, DMSO) and logP values via shake-flask method .

- Stability : Conduct accelerated stability studies under varying pH (2–12) and temperature (4°C–40°C) conditions .

Q. What are the standard protocols for handling this compound in laboratory settings?

- Methodology :

- Safety : Follow GHS guidelines (if classified) and SDS recommendations, including PPE (gloves, lab coat, goggles) and fume hood use .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodology :

- Reaction Design : Use quantum chemical calculations (e.g., DFT with Gaussian 09) to predict transition states and intermediates. Pair with ICReDD’s reaction path search methods to narrow experimental conditions .

- Machine Learning : Train models on PubChem data to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems .

Q. What strategies address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Statistical Analysis : Apply factorial design (DoE) to isolate variables (e.g., concentration, exposure time) causing discrepancies .

- Cross-Validation : Compare results across multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and cell lines .

Q. How can researchers improve yield in large-scale synthesis while minimizing side products?

- Methodology :

- Process Optimization : Use response surface methodology (RSM) to model parameters (temperature, stoichiometry) and identify optimal conditions .

- Byproduct Analysis : Characterize impurities via LC-MS and adjust reaction kinetics (e.g., slower reagent addition) to suppress competing pathways .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Perform docking studies (AutoDock Vina) using protein structures from PDB (e.g., CYP450 isoforms) to predict binding affinities .

- SPR Spectroscopy : Measure real-time binding kinetics (KD, kon/koff) with immobilized targets .

Q. How do solvent polarity and temperature influence the compound’s reactivity in substitution reactions?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis spectroscopy in solvents of varying polarity (e.g., DMSO vs. THF) .

- Thermodynamic Analysis : Calculate activation parameters (ΔH‡, ΔS‡) using Eyring plots at 25–60°C .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental reactivity data?

- Methodology :

- Error Source Identification : Check for basis set limitations in DFT calculations or solvent effects not modeled computationally .

- Experimental Replication : Repeat reactions under inert atmospheres (e.g., N₂) to exclude oxygen/moisture interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.